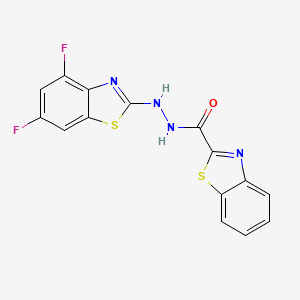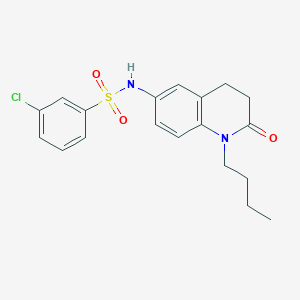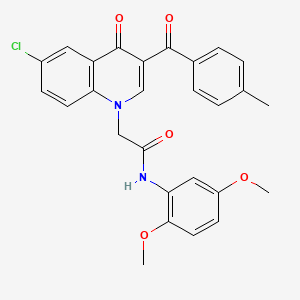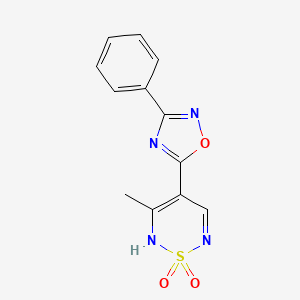
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C27H22ClN3O3 and its molecular weight is 471.94. The purity is usually 95%.
BenchChem offers high-quality 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study involved the synthesis of 2-chloroquinoline containing pyrazoline derivatives, including compounds related to the chemical structure of interest, and evaluated their antimicrobial activity against bacterial and fungal strains. The antimicrobial screening revealed that some derivatives exhibited potent antibacterial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Bawa et al., 2009).
Antioxidant Efficiency in Lubricating Greases
Another area of research involves the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating greases. These studies identified specific quinolinone derivatives that effectively reduce the total acid number and oxygen pressure drop in lubricating greases, demonstrating their potential as antioxidants to enhance the performance and lifespan of lubricating materials (Hussein et al., 2016).
Synthesis of Heterocyclic Derivatives
Research has also focused on the synthesis of heterocyclic derivatives based on quinolinone structures. These studies explore the chemical reactions and structural characterization of novel compounds, contributing to the broader understanding of heterocyclic chemistry and its applications in material science, pharmaceuticals, and other fields (Okmanov et al., 2019).
Coordination Chemistry and Bactericidal Implications
Another significant application is in the synthesis and characterization of mixed-ligand complexes of dioxomolybdenum(VI), incorporating quinoline and pyrazolone functionalized ligands. These complexes have been studied for their bactericidal implications, showcasing the potential of these compounds in developing new antibacterial agents and understanding the coordination chemistry of transition metals (Mir et al., 2018).
Propiedades
IUPAC Name |
[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3/c1-33-24-14-19-13-20(26(28)29-21(19)16-25(24)34-2)23-15-22(17-9-5-3-6-10-17)30-31(23)27(32)18-11-7-4-8-12-18/h3-14,16,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBFXXMKZYJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)

![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)
![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)

![6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2650810.png)
